molecular formula C12H15ClN2S B1522025 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1197519-74-6

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B1522025
CAS No.: 1197519-74-6
M. Wt: 254.78 g/mol
InChI Key: FOMDKZPHORNVLX-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents

Biochemical Analysis

Biochemical Properties

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial activity by inhibiting bacterial enzymes and disrupting cell wall synthesis . The compound’s interaction with enzymes such as topoisomerase II can lead to DNA double-strand breaks, ultimately resulting in cell death . Additionally, it may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives can induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . The compound’s impact on gene expression can lead to changes in the production of proteins involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . The compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate certain signaling pathways by binding to cell surface receptors, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, it may degrade into inactive metabolites, reducing its efficacy . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial activity and inhibition of tumor growth . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, into active or inactive metabolites . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites . Additionally, it may affect the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can determine its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . Its localization within these organelles can influence its interaction with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.

  • Introduction of the Methyl Group: The methyl group at the 4-position is introduced using a methylating agent such as methyl iodide.

  • Phenyl Group Attachment: The phenyl group at the 2-position is introduced through a substitution reaction with a phenyl halide.

  • Amination: The ethan-1-amine group is introduced through an amination reaction.

  • Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure consistency and purity. The process involves continuous monitoring and optimization to achieve high yields and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions are common, where functional groups on the thiazole ring are replaced by other groups using suitable reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

  • Substitution: Phenyl halides, methyl iodide, and amination reagents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the thiazole ring.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted thiazole derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazole derivatives with potential biological activities.

  • Biology: It serves as a probe in biological studies to understand the interaction of thiazole derivatives with various biological targets.

  • Medicine: The compound has shown potential in medicinal chemistry, being investigated for its antimicrobial, anti-inflammatory, and antitumor properties.

  • Industry: It is used in the development of agrochemicals and other industrial applications due to its versatile chemical properties.

Comparison with Similar Compounds

  • 2,4-Disubstituted Thiazoles: These compounds exhibit similar biological activities and are used in various medicinal applications.

  • Thiazole Derivatives: Other derivatives of thiazole with different substituents also show diverse biological activities.

Uniqueness: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride stands out due to its specific structural features and the unique combination of substituents, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-8(13)11-9(2)14-12(15-11)10-6-4-3-5-7-10;/h3-8H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMDKZPHORNVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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